5-Bromo-3-méthyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

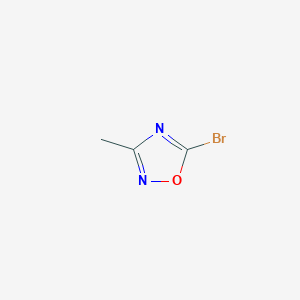

5-Bromo-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agrochemicals. The presence of bromine and methyl groups in the structure of 5-Bromo-3-methyl-1,2,4-oxadiazole imparts unique chemical properties that make it valuable for various scientific research and industrial applications.

Applications De Recherche Scientifique

5-Bromo-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides, contributing to agricultural productivity.

Biological Research: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding mechanisms.

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-3-methyl-1,2,4-oxadiazole are infectious agents such as bacteria, viruses, and parasites . The compound is part of a class of heterocyclic scaffolds known as 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for this interaction, with nitrogen being a stronger hydrogen bond acceptor than oxygen .

Result of Action

The result of the action of 5-Bromo-3-methyl-1,2,4-oxadiazole is the inhibition of the growth and proliferation of infectious agents, thereby helping to control and eliminate infections .

Analyse Biochimique

Biochemical Properties

5-Bromo-3-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . The compound’s interactions with these enzymes can lead to enzyme inhibition, thereby affecting cellular processes. Additionally, 5-Bromo-3-methyl-1,2,4-oxadiazole has shown potential in binding to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-Bromo-3-methyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, 5-Bromo-3-methyl-1,2,4-oxadiazole has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-3-methyl-1,2,4-oxadiazole involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 5-Bromo-3-methyl-1,2,4-oxadiazole can bind to the active sites of enzymes such as thymidylate synthase, leading to competitive inhibition and disruption of enzyme activity . Additionally, the compound can interact with DNA and RNA, affecting their stability and function . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-methyl-1,2,4-oxadiazole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-methyl-1,2,4-oxadiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-methyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Bromo-3-methyl-1,2,4-oxadiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

5-Bromo-3-methyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Bromo-3-methyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-Bromo-3-methyl-1,2,4-oxadiazole can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Bromo-3-methyl-1,2,4-oxadiazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-3-methyl-1,2,4-oxadiazole has been found to localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,4-oxadiazole typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives. One common method includes the cyclization of diacyl hydrazines using cyclizing agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 5-Bromo-3-methyl-1,2,4-oxadiazole may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: It can form new heterocyclic compounds through cyclization reactions with suitable reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methyl group.

Cyclization: Cyclizing agents such as phosphorus oxychloride or thionyl chloride are commonly used to facilitate ring closure reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole: Similar in structure but with a different substitution pattern, affecting its reactivity and applications.

5-Bromo-2-methyl-1,3,4-oxadiazole: Another oxadiazole derivative with distinct electronic properties and biological activities.

5-Bromo-3-methyl-1,2,4-thiadiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.

Uniqueness

5-Bromo-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, making it a versatile intermediate for the synthesis of various functionalized compounds. Its ability to form stable complexes with biological targets also makes it valuable for drug discovery and development .

Activité Biologique

5-Bromo-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and recent research findings.

Chemical Structure and Properties

5-Bromo-3-methyl-1,2,4-oxadiazole belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The presence of bromine and methyl groups in its structure contributes to its unique reactivity and biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. In particular, 5-Bromo-3-methyl-1,2,4-oxadiazole has been evaluated for its efficacy against various cancer cell lines.

The compound shows selective cytotoxicity against ovarian cancer cells with an IC50 value of 2.76 µM, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, 5-Bromo-3-methyl-1,2,4-oxadiazole has been investigated for its antimicrobial effects. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial and fungal strains.

| Activity | Test Organism | Effectiveness | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate inhibition | |

| Antifungal | Candida albicans | Significant inhibition |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of 5-Bromo-3-methyl-1,2,4-oxadiazole has also been explored. Compounds in this class have shown promise in reducing inflammation through various mechanisms.

The biological activity of 5-Bromo-3-methyl-1,2,4-oxadiazole is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies suggest strong binding affinities with targets such as EGFR and PI3K, which are crucial in cancer signaling pathways .

Case Studies

Recent studies highlight the effectiveness of 5-Bromo-3-methyl-1,2,4-oxadiazole in various biological assays:

Study on Anticancer Activity

A study evaluated the cytotoxic effects of several oxadiazole derivatives against a panel of human tumor cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity:

- Compound modifications led to improved IC50 values across multiple cancer types.

- Notably, derivatives showed selective action against renal and ovarian cancer cells .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of oxadiazoles demonstrated that compounds containing the oxadiazole moiety exhibited significant antibacterial effects against resistant strains .

Propriétés

IUPAC Name |

5-bromo-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKLCHIQZCUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.